An In-Depth Technical Guide to 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, a heterocyclic compound of significant interest in contemporary drug discovery and development. We will delve into its chemical structure, synthesis, and reactivity, with a particular focus on its role as a versatile scaffold for the generation of novel therapeutic agents. This guide will explore its applications as a precursor to potent mitochondrial uncouplers for the potential treatment of metabolic diseases such as nonalcoholic steatohepatitis (NASH) and as a foundational structure for the development of allosteric p38 MAP kinase inhibitors for inflammatory conditions. Detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic discussions are provided to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage this promising chemical entity.
Introduction: The Emergence of a Versatile Heterocycle
5,6-Dichloro-[2][3]oxadiazolo[3,4-b]pyrazine, also known as 5,6-dichlorofurazano[3,4-b]pyrazine, is a fused heterocyclic system comprising a pyrazine ring and a 1,2,5-oxadiazole (furazan) ring. The presence of two reactive chlorine atoms and the strongly electron-withdrawing nature of the fused ring system impart unique chemical properties that make it an attractive starting material for the synthesis of diverse compound libraries.[2][4] Its molecular formula is C₄Cl₂N₄O, and it has a molecular weight of approximately 190.98 g/mol .[2][5] The inherent biological activities of the oxadiazolopyrazine core and its derivatives have positioned this scaffold at the forefront of several medicinal chemistry programs.[6]
This guide will provide an in-depth exploration of this compound, from its fundamental chemical characteristics to its application in the development of targeted therapeutics.
Physicochemical and Structural Characteristics
The core structure of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is a planar, aromatic system. The fusion of the electron-deficient pyrazine and oxadiazole rings results in a highly electrophilic pyrazine core, rendering the chlorine atoms susceptible to nucleophilic displacement.
Table 1: Physicochemical Properties of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine
| Property | Value | Source |
| CAS Number | 153493-48-2 | [5][7] |
| Molecular Formula | C₄Cl₂N₄O | [2][5] |
| Molecular Weight | 190.98 g/mol | [5] |
| Appearance | White powder | [2] |
| Predicted Boiling Point | 240.5±50.0 °C | [2] |
| Predicted Density | 1.851±0.06 g/cm³ | [2] |
| Storage | 4°C, sealed storage, away from moisture | [5] |
Diagram 1: Chemical Structure of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine
Caption: 2D structure of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine.
Synthesis and Characterization
Synthesis Protocol
The synthesis of 5,6-dichloro-[2][3]oxadiazolo[3,4-b]pyrazine is a two-step process starting from diaminofurazan.
Step 1: Synthesis of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione
The initial step involves the condensation of diaminofurazan with oxalic acid in an acidic medium.[8] This reaction is analogous to the synthesis of the corresponding thiadiazolo derivative.[9]
-
Reactants: Diaminofurazan, Oxalic Acid, 10% Hydrochloric Acid (aqueous)
-
Procedure: A mixture of diaminofurazan and oxalic acid is heated in an aqueous 10% HCl solution. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate,[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, is collected by filtration, washed with water, and dried.
Step 2: Chlorination to 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine
The dione intermediate is then chlorinated to yield the final product.[8]
-
Reactants: [1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃)
-
Procedure: The dried dione is treated with a mixture of PCl₅ and POCl₃ and heated. The reaction is typically carried out under reflux until the starting material is consumed. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated to afford 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, which can be further purified by recrystallization or column chromatography.
Diagram 2: Synthetic Scheme for 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine
Caption: Two-step synthesis of the target compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the symmetrical nature of the molecule and the absence of protons, the ¹H NMR spectrum of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is expected to be silent. The ¹³C NMR spectrum would show two distinct signals for the carbon atoms of the pyrazine ring and the oxadiazole ring. The chemical shifts would be significantly downfield due to the electron-withdrawing effects of the nitrogen and chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=N stretching vibrations within the heterocyclic rings, typically in the range of 1600-1650 cm⁻¹.[2] The C-Cl stretching vibrations would appear in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the heterocyclic rings.[2] Predicted collision cross-section data for various adducts can aid in its identification.[2][10]
Chemical Reactivity and Synthetic Applications
The two chlorine atoms at the 5 and 6 positions of the pyrazine ring are the primary sites of reactivity, readily undergoing nucleophilic aromatic substitution (SNAᵣ) reactions.[2] This reactivity is the cornerstone of its utility as a synthetic scaffold.
Nucleophilic Aromatic Substitution
A wide range of nucleophiles, particularly primary and secondary amines, can displace the chlorine atoms to generate mono- and di-substituted derivatives.[8]
-
Reaction Conditions: The substitution reactions are typically carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature or with gentle heating.[8] The reaction can be performed in a stepwise manner to produce unsymmetrical derivatives or with an excess of the nucleophile to yield symmetrical products.
Diagram 3: General Nucleophilic Substitution Reaction
Caption: Versatile substitution at the 5 and 6 positions.
Biological Activities and Therapeutic Potential
The[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting potent biological activities.
Mitochondrial Uncouplers for Metabolic Diseases
Derivatives of 5,6-dichloro-[2][3]oxadiazolo[3,4-b]pyrazine, particularly those bearing aniline moieties, have been identified as potent and selective mitochondrial uncouplers.[6]
-
Mechanism of Action: Mitochondrial uncouplers are lipophilic weak acids that transport protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthesis.[8][6] This uncoupling of respiration from ATP production leads to an increase in oxygen consumption and energy expenditure. The strongly electron-withdrawing[2][3]oxadiazolo[3,4-b]pyrazine core significantly increases the acidity of the N-H protons on the substituted anilines, enabling them to act as protonophores.
Diagram 4: Mechanism of Mitochondrial Uncoupling
Caption: Protonophore action of anilino-oxadiazolopyrazine derivatives.
-
Therapeutic Potential: This mechanism of action is being explored for the treatment of metabolic disorders such as nonalcoholic steatohepatitis (NASH) and obesity.[8][11] By increasing energy expenditure, these compounds can potentially reduce fat accumulation and improve metabolic health. Structure-activity relationship studies have shown that unsymmetrical aniline derivatives with electron-withdrawing groups are often more potent.
Allosteric Inhibitors of p38 MAP Kinase
The[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold has also been utilized to develop potent and selective allosteric inhibitors of p38 mitogen-activated protein (MAP) kinase.[1]
-
Mechanism of Action: p38 MAP kinase is a key enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines.[12] The oxadiazolopyrazine-based inhibitors do not bind to the highly conserved ATP-binding site but rather to a distinct, allosteric pocket.[1][12] This binding induces a significant conformational change in the kinase, rendering it inactive.[12] This allosteric mode of inhibition offers a potential advantage in terms of selectivity over other kinases.
Diagram 5: Allosteric Inhibition of p38 MAP Kinase
Caption: Conformational change induced by allosteric inhibitors.
-
Therapeutic Potential: By inhibiting p38 MAP kinase, these compounds can block the production of inflammatory cytokines like TNF-α and IL-1β, making them promising candidates for the treatment of chronic inflammatory diseases such as rheumatoid arthritis.[1]
Conclusion and Future Perspectives
5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and high reactivity allow for the facile generation of diverse chemical libraries. The demonstrated success in developing potent mitochondrial uncouplers and allosteric kinase inhibitors highlights the immense potential of this heterocyclic core.
Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of derivatives for various therapeutic applications. The exploration of this scaffold for other biological targets is also a promising avenue for new drug discovery endeavors. The insights and protocols provided in this guide are intended to facilitate and inspire further innovation in the field, ultimately contributing to the development of novel and effective therapies for a range of human diseases.
References
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268–272. Available at: [Link]
- Regan, J., et al. (2002). The in vitro and in vivo pharmacology of the novel and selective p38 kinase inhibitor SB 239063. Journal of Pharmacology and Experimental Therapeutics, 300(3), 880–887. (Note: While this reference is for a different p38 inhibitor, it provides context for the allosteric inhibition mechanism.)
-
Alexopoulos, L. G., et al. (2020).[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(15), 8434–8448. Available at: [Link]
-
Bentham Science Publishers. (n.d.). Structure-Activity Studies of Novel Di-substituted[1][2][3]oxadiazolo [3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. Available at: [Link]
-
PubChem. (n.d.). 5,6-Dichloro-(1,2,5)oxadiazolo(3,4-b)pyrazine. Available at: [Link]
-
Childs-Disney, J. L., et al. (2022). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 62, 128643. Available at: [Link]
-
UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[1][2][3]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. Available at: [Link]
-
Tao, Y., et al. (2023). Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity. Journal of Medicinal Chemistry, 66(7), 4993–5007. Available at: [Link]
-
Kilpatrick, L. E. (n.d.).[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Available at: [Link]
-
MDPI. (2019). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Available at: [Link]
-
PubChemLite. (n.d.). 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine. Available at: [Link]
-
MDPI. (2019).[1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Available at: [Link]
-
PubMed. (2009). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Available at: [Link]
Sources
- 1. Structure-Activity Studies of Novel Di-substituted [1,2,5]oxadiazolo [3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine | 153493-48-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. chemscene.com [chemscene.com]
- 6. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione | MDPI [mdpi.com]
- 10. PubChemLite - 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine (C4Cl2N4O) [pubchemlite.lcsb.uni.lu]
- 11. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
